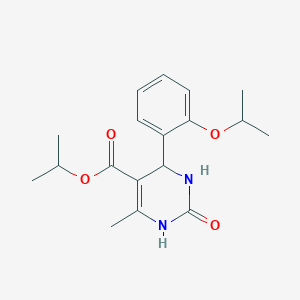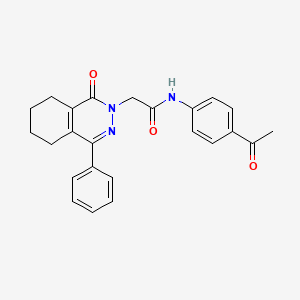![molecular formula C26H30N2O B4941577 1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazines. It has been widely used in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It may also interact with various receptors such as the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have antidepressant effects in animal models of depression. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic at high doses, which may limit its use in clinical settings.
未来方向
There are several future directions for the research on 1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a novel analgesic and anti-inflammatory agent. Furthermore, future research could focus on optimizing the synthesis method and improving the safety profile of this compound.
Conclusion:
In conclusion, 1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine is a promising compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects, and has potential for the treatment of neurological disorders. However, its potential toxicity may limit its use in clinical settings. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method and safety profile.
合成方法
The synthesis of 1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1-benzyl-3-(2,5-dimethylphenyl) urea with 1-(chloromethyl)-3-(benzyloxy)benzene in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 60-80°C for several hours. The resulting compound is then purified by recrystallization or column chromatography.
科学研究应用
1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and antidepressant effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-21-11-12-22(2)26(17-21)28-15-13-27(14-16-28)19-24-9-6-10-25(18-24)29-20-23-7-4-3-5-8-23/h3-12,17-18H,13-16,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGLBMCYPDKEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4941503.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4941522.png)
![N,N-diethyl-2-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4941523.png)
![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
![1-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941540.png)
![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)

![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)

![2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4941598.png)